(2,2-Dichloro-1-methylcyclopropyl)benzene
Overview
Description
(2,2-Dichloro-1-methylcyclopropyl)benzene is an organic compound with the molecular formula C10H10Cl2 It is characterized by a cyclopropyl ring substituted with two chlorine atoms and a methyl group, attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichloro-1-methylcyclopropyl)benzene typically involves the reaction of isopropenylbenzene with trichloromethane in the presence of bromine and oxirane at a temperature of 160°C. The reaction time is approximately 5 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dichloro-1-methylcyclopropyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.
Scientific Research Applications
(2,2-Dichloro-1-methylcyclopropyl)benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2,2-Dichloro-1-methylcyclopropyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dibromo-1-methylcyclopropyl)benzene
- (2,2-Dichloro-3-(chloromethyl)cyclopropyl)benzene
- 1,2-Dichlorobenzene
- 1,5-Dichloro-2,4-dimethylbenzene
Uniqueness
(2,2-Dichloro-1-methylcyclopropyl)benzene is unique due to its specific substitution pattern on the cyclopropyl ring and its potential reactivity. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile building block for the synthesis of more complex molecules .
Biological Activity
(2,2-Dichloro-1-methylcyclopropyl)benzene, also known as dichloromethylcyclopropylbenzene, is an organic compound with the molecular formula CHCl. This compound is characterized by its unique cyclopropane structure, which includes dichlorination, making it a subject of interest in medicinal chemistry and organic synthesis due to its potential biological activities.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzene ring substituted with a cyclopropyl group that is further substituted with two chlorine atoms. The presence of these halogen atoms can significantly influence the compound's reactivity and interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The structure allows for interactions with enzymes and receptors, potentially leading to inhibition of specific biological pathways.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Antimicrobial | Potential to inhibit growth of bacteria and fungi due to structural reactivity. |
Cytotoxic | Demonstrated selective toxicity against cancer cell lines, particularly SH-SY5Y neuroblastoma cells. |
Enzyme Inhibition | Possible interactions with enzyme active sites, affecting metabolic pathways. |
Antimicrobial Properties
A study highlighted the effectiveness of compounds similar to this compound in exhibiting antimicrobial activity. The dichlorinated structure enhances the ability to disrupt microbial cell membranes or inhibit metabolic functions.
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on SH-SY5Y neuroblastoma cells. The IC values indicate significant potency:
- IC against SH-SY5Y: 88.60 ± 6.93 µM
- Selectivity Index (SI) : High selectivity indices suggest potential for targeted cancer therapies .
The proposed mechanism involves the compound's ability to fit into enzyme active sites, potentially inhibiting enzymatic activities or modifying receptor functions. This has been supported by computational studies that predict binding affinities and interaction dynamics .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Halogenation Reactions : Utilizing reagents like CCl in solvent systems to introduce chlorine substituents.
- Cyclopropanation Techniques : Employing phase transfer catalysis to achieve regioselective cyclopropanation.
Table 2: Synthesis Overview
Method | Description |
---|---|
Halogenation | Reaction with halogen sources in appropriate solvents to introduce Cl atoms. |
Phase Transfer Catalysis | Effective for synthesizing cyclopropane derivatives with high yield and selectivity. |
Properties
IUPAC Name |
(2,2-dichloro-1-methylcyclopropyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2/c1-9(7-10(9,11)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYPRVQXSWVEOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863212 | |
Record name | Benzene, (2,2-dichloro-1-methylcyclopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3591-42-2 | |
Record name | (2,2-Dichloro-1-methylcyclopropyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3591-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, (2,2-dichloro-1-methylcyclopropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003591422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, (2,2-dichloro-1-methylcyclopropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, (2,2-dichloro-1-methylcyclopropyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dichloro-1-methylcyclopropylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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